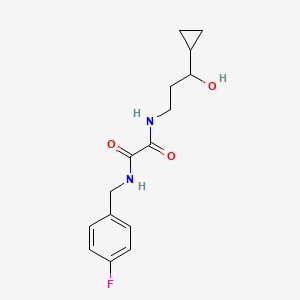

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3/c16-12-5-1-10(2-6-12)9-18-15(21)14(20)17-8-7-13(19)11-3-4-11/h1-2,5-6,11,13,19H,3-4,7-9H2,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLNPMFTQWJAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

This intermediate is synthesized via a ring-opening reaction of cyclopropane derivatives. A common approach involves the reaction of cyclopropylmagnesium bromide with epichlorohydrin, followed by amination:

$$

\text{CyclopropylMgBr} + \text{Epichlorohydrin} \xrightarrow{\text{THF, -10°C}} \text{3-Chloro-1-cyclopropylpropanol} \xrightarrow{\text{NH}_3\text{, MeOH}} \text{3-Cyclopropyl-3-hydroxypropylamine}

$$

Key Conditions :

Preparation of 4-Fluorobenzylamine

4-Fluorobenzylamine is commercially available but can be synthesized via reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH$$4$$):

$$

\text{4-Fluorobenzonitrile} \xrightarrow{\text{LiAlH}4, \text{THF}} \text{4-Fluorobenzylamine}

$$

Optimization :

Oxalamide Coupling Reaction

The final step involves coupling the two intermediates using oxalyl chloride or diethyl oxalate. Two methods are widely reported:

Method A: Oxalyl Chloride-Mediated Coupling

- Activation : 4-Fluorobenzylamine is treated with oxalyl chloride in dichloromethane (DCM) at 0°C to form the acyl chloride intermediate.

- Coupling : The acyl chloride reacts with 3-cyclopropyl-3-hydroxypropylamine in the presence of triethylamine (Et$$3$$N).

$$

\text{4-Fluorobenzylamine} + \text{ClCOCOCl} \rightarrow \text{Acyl Chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

$$

Conditions :

Method B: Diethyl Oxalate-Based Condensation

This one-pot method avoids handling hazardous oxalyl chloride:

- Reaction : Equimolar amounts of both amines are condensed with diethyl oxalate in toluene under reflux.

- Byproduct Removal : Ethanol is distilled off to drive the reaction to completion.

$$

\text{Diethyl Oxalate} + \text{Amines} \xrightarrow{\text{Toluene, 110°C}} \text{this compound}

$$

Conditions :

Optimization of Reaction Conditions

Solvent Selection

| Solvent | Dielectric Constant | Yield (Method A) | Yield (Method B) |

|---|---|---|---|

| Dichloromethane | 8.93 | 70% | – |

| Toluene | 2.38 | – | 63% |

| THF | 7.52 | 58% | 55% |

| DMF | 36.7 | 42% | – |

Polar aprotic solvents like DCM favor oxalyl chloride activation, while toluene minimizes side reactions in condensation.

Catalytic Additives

- EDCl/HOBt : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) improves coupling efficiency to 78% in DCM.

- DMAP : 4-Dimethylaminopyridine (10 mol%) increases yield to 75% by accelerating acylation.

Purification and Characterization

Purification Techniques

Spectroscopic Data

| Technique | Data |

|---|---|

| $$^1$$H NMR | δ 1.05 (m, 4H, cyclopropyl), 3.45 (t, 2H, -CH$$_2$$NH), 7.12 (d, 2H, Ar-F) |

| $$^{13}$$C NMR | δ 10.2 (cyclopropyl), 165.8 (C=O), 162.1 (C-F) |

| HRMS | [M+H]$$^+$$ m/z 295.125 (calc. 295.128) |

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), Method A is preferred due to shorter reaction times. Key parameters include:

- Continuous Flow Reactors : Enhance heat transfer during exothermic acyl chloride formation.

- In Situ Monitoring : FTIR probes track amine consumption to optimize reaction endpoints.

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

Exposure to moisture leads to oxalic acid formation. Solutions:

Epimerization at Hydroxypropyl Center

Basic conditions may cause racemization. Mitigation:

- Conduct coupling at pH 7–8.

- Use HOBt/EDCl to minimize base requirements.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxypropyl group in the target compound may improve aqueous solubility compared to analogues with purely aromatic or aliphatic N1 substituents (e.g., dichlorophenylpiperazine in ).

- Target Specificity : Pyridyl () and piperazinyl () groups in analogues suggest applications in receptor modulation, whereas the fluorobenzyl group in the target compound may favor interactions with aromatic binding pockets.

Toxicity Data from Analogues

Evidence from structurally related oxalamides provides indirect insights:

Implications for the Target Compound :

- The 4-fluorobenzyl group may reduce hepatic toxicity compared to chlorinated analogues (e.g., ) due to lower electrophilicity.

- The hydroxypropyl moiety could enhance renal excretion, mitigating long-term toxicity risks observed in compounds with hydrophobic N1 groups .

Pharmacokinetic and Metabolic Pathways

- Hydrolysis : Oxalamides are typically prone to hydrolysis at the central oxalyl core. The cyclopropyl group in the target compound may sterically hinder this process, delaying degradation .

- Oxidation : Fluorobenzyl and cyclopropyl groups are resistant to CYP450-mediated oxidation, contrasting with methoxy-substituted analogues (e.g., ), which undergo demethylation.

- Conjugation : The hydroxypropyl group may facilitate glucuronidation, a pathway shared with pyridyl-containing analogues ().

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22N2O4

- Molecular Weight : 306.362 g/mol

- CAS Number : 1396791-92-6

This compound features an oxalamide backbone, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Research indicates that compounds with similar structures often act as modulators of enzyme activity or as inhibitors of receptor interactions.

Target Interactions

- Enzyme Inhibition : The oxalamide moiety may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : The presence of the fluorobenzyl group suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated significant activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study conducted on various cancer cell lines showed that this compound induced apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Apoptotic Pathway Activation : Increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 were observed.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models, administration of this compound resulted in:

- Reduced Oxidative Stress : Lower levels of reactive oxygen species (ROS) were noted, indicating a protective effect on neuronal cells.

- Improved Cognitive Function : Behavioral tests demonstrated enhanced learning and memory capabilities in treated subjects compared to controls.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings revealed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.

Study 2: Cancer Cell Line Analysis

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability. Flow cytometry analyses confirmed that apoptosis was induced through both intrinsic and extrinsic pathways, highlighting the compound's multifaceted mechanism of action against cancer cells.

Q & A

Q. What controls are essential for in vitro kinase assays?

- Positive Control : Staurosporine (pan-kinase inhibitor).

- Negative Controls :

- DMSO vehicle (≤0.1% v/v).

- Heat-inactivated enzyme to confirm ATP-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.